molecular formula C9H9BrClNO B1415627 3-(4-Bromo-3-chlorophenoxy)azetidine CAS No. 1936134-62-1

3-(4-Bromo-3-chlorophenoxy)azetidine

Cat. No. B1415627
M. Wt: 262.53 g/mol
InChI Key: YTFQNIHZHBCROH-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-chlorophenoxy)azetidine , also known by its chemical formula C~9~H~10~ClNO , is a heterocyclic compound. It belongs to the class of azetidines, which are four-membered ring structures containing a nitrogen atom. The compound’s molecular weight is approximately 183.64 g/mol .


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C9H10ClNO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 .

Scientific Research Applications

Stereoselective Synthesis Applications

  • Stereoselective Synthesis of Piperidines: A study by Mollet et al. (2011) explored the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the stereoselective synthesis of various piperidines. This process involved transient 1-azoniabicyclo[2.2.0]hexanes and provided easy access to 3,4-disubstituted 5,5-nor-dimethyl analogues, significant in medicinal chemistry (Mollet et al., 2011).

Synthetic Utility Demonstrations

  • Functionalized Azetidines Synthesis: Stankovic et al. (2013) demonstrated the synthetic utility of 3-bromo-3-ethylazetidines by preparing various functionalized azetidines. This work included the synthesis of 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, and other azetidines, useful as novel functionalized azetidine and spirocyclic building blocks (Stankovic et al., 2013).

Antioxidant Activity Research

  • Synthesis and Antioxidant Activity of Schiff Bases and Azetidines: Research by Nagavolu et al. (2017) focused on synthesizing Schiff bases and azetidines from phenyl urea derivatives. These compounds showed moderate to significant antioxidant effects, highlighting their medicinal and chemical importance (Nagavolu et al., 2017).

Production of Energetic Building Blocks

  • Scalable Production of Energetic Bromoacetylene Building Block: Kohler et al. (2018) described a scalable process for producing 3-(Bromoethynyl)azetidine, a highly energetic building block. This study included a detailed safety study and identified suitable forms for mitigating the energetic properties of the compound (Kohler et al., 2018).

Antimicrobial Agent Synthesis

  • Synthesis of Substituted Phenyl Azetidines as Antimicrobial Agents: Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines with potential antimicrobial properties. This study involved synthesizing compounds through various reactions and characterizing them for antimicrobial activity (Doraswamy & Ramana, 2013).

Safety And Hazards

  • Safety Data Sheet : Link to MSDS

properties

IUPAC Name

3-(4-bromo-3-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-8-2-1-6(3-9(8)11)13-7-4-12-5-7/h1-3,7,12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFQNIHZHBCROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-3-chlorophenoxy)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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